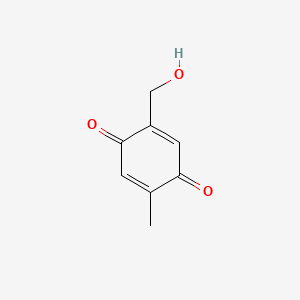

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-

Übersicht

Beschreibung

“p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-” is a quinone compound. Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure . They are colored compounds with a basic benzoquinone chromophore consisting of two carbonyl groups with two carbon–carbon double bonds . They are found in nature in great variety and exhibit interesting biological activity .

Synthesis Analysis

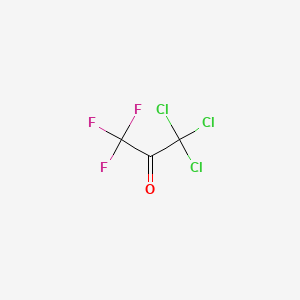

The synthesis of p-Benzoquinone can be achieved by the catalytic oxidation of benzene with hydrogen peroxide (H2O2) over copper-modified titanium silicalite-1 (Cu/TS-1). This approach is considered superior due to its green synthesis and mild reaction conditions . Another method for the preparation of the hydroxyquinone moiety is through Thiele-Winter acetoxylation. This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .

Molecular Structure Analysis

Quinones are characterized by a fully conjugated cyclic dione structure. The structure of quinones is largely dependent on the substituents being either on the quinonic or on adjacent rings .

Chemical Reactions Analysis

The superoxide anion radical (O2•−) is one of the most predominant reactive oxygen species (ROS), which is also involved in diverse chemical and biological processes. In a study, O2•− was generated by irradiating riboflavin in an O2-saturated solution using an ultraviolet lamp as the light source. The photochemical reduction of 1,4-benzoquinone (p-BQ) by O2•− was explored, forming reduced BQ radicals (BQ •−) with a second-order rate constant of 1.1 × 10^9 L mol^−1 s^−1 .

Physical And Chemical Properties Analysis

The outstanding properties of quinones such as a direct band gap in the visible-light region (Eg = 2.2 to 2.7 eV), multi-valance, good chemical and thermal stability, excellent thermoelectric property make them suitable materials for various applications .

Wissenschaftliche Forschungsanwendungen

Acid-Base Volumetric Titration Indicators

This compound has been studied for its potential use as an indicator in acid-base volumetric titrations. The synthesis of derivatives of this compound and their application as indicators have been explored, showing a moderate-to-sharp color transition near the neutralization point, which is crucial for accurate titration results .

Biomass-Derived Chemical Production

The compound is of interest in the field of biomass conversion, particularly in the selective oxidation of 5-hydroxymethylfurfural (HMF) to produce valuable derivatives such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This process involves the use of robust whole-cell biocatalysts that exhibit high tolerance and yield under various conditions .

Glycosidase Inhibition

Derivatives of 2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione have been synthesized and found to be effective inhibitors of glycosidases. These compounds show promise in selectively inhibiting enzymes like alpha-mannosidase, which is significant for developing treatments for disorders related to glycosidase activity.

Alzheimer’s Disease Research

In the search for treatments for familial Alzheimer’s disease, derivatives of this compound have been incorporated into the design and synthesis of novel series of gamma secretase modulators. These modulators are crucial for understanding and potentially treating the disease.

Antioxidant Properties

Polyphenols, including derivatives of this compound, are being researched for their antioxidant properties. These compounds are found in various fruits, vegetables, cereals, and beverages, and their effect on human cancer cells often results in a protective action, reducing tumor growth or rate .

Organic Synthesis

The compound serves as a foundation for the synthesis of various organic molecules. Its derivatives can be used as carriers for drugs with optimized lipophilicity, which is essential for creating effective drug delivery systems .

Wirkmechanismus

Target of Action

It is known that quinones, a class of compounds to which this molecule belongs, are electron carriers and play a role in various biochemical processes .

Mode of Action

Quinones are known to undergo redox reactions, acting as electron acceptors and donors . They can be reduced to their dihydroxybenzene analogs, a process that is facilitated by reducing agents . The position of the quinone-hydroquinone redox equilibrium is proportional to the square of the hydrogen ion concentration .

Biochemical Pathways

Quinones are known to participate in various biochemical processes due to their redox properties . They can interact with a variety of biological molecules, potentially affecting multiple pathways.

Pharmacokinetics

It is known that quinones, in general, can be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Due to the redox properties of quinones, they can potentially influence a variety of cellular processes, including energy production, signal transduction, and gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the redox equilibrium between the quinone and hydroquinone forms is influenced by the hydrogen ion concentration . Therefore, changes in pH could potentially affect the compound’s action.

Safety and Hazards

Zukünftige Richtungen

Hydroxylated quinones that have one or more hydroxy groups attached directly to the quinone moiety are found in nature in great variety. As most of them exhibit interesting biological activity, there are an increasing number of publications annually about their isolation, characterization, and their synthesis in the laboratory .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMPZMNGFXUDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193840 | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |

CAS RN |

40870-52-8 | |

| Record name | 4-Hydroxymethyltoluquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYMETHYLTOLUQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S49T0GW9FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.